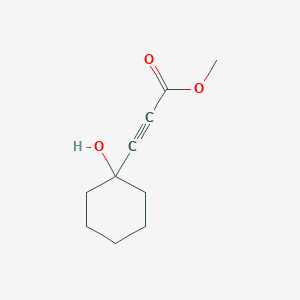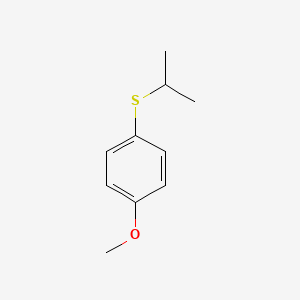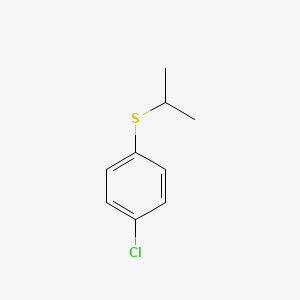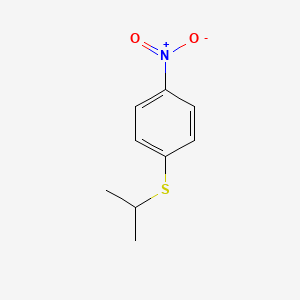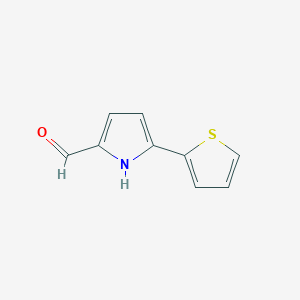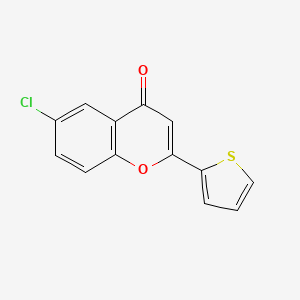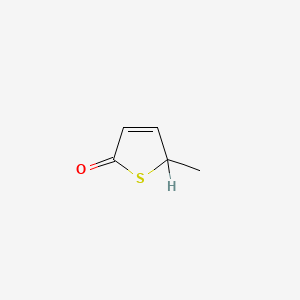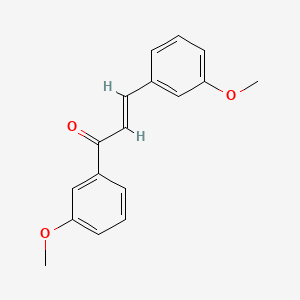
2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione
Descripción general
Descripción
2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione, also known as OTD, is a cyclic disulfide compound that has gained significant attention in the field of materials science and biomedical research. OTD has been synthesized through various methods and has shown potential in several scientific applications, including drug delivery, biosensors, and tissue engineering.
Mecanismo De Acción
The mechanism of action of 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione is not fully understood, but it is believed to involve the formation of disulfide bonds with thiol-containing molecules. 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione can react with thiol-containing amino acids, such as cysteine and glutathione, leading to the formation of disulfide bonds. This reaction can alter the conformation and function of proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione has shown various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione has been shown to scavenge free radicals and inhibit oxidative stress, leading to reduced cell damage and apoptosis. 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to reduced inflammation. In cancer cells, 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione has been shown to induce cell cycle arrest and apoptosis, leading to reduced cell proliferation and tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione can be synthesized through a simple two-step process, and the resulting compound is stable under various conditions. 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione can also be functionalized with various functional groups, leading to improved properties and performance. However, 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione can also interact with thiol-containing molecules in cells, leading to potential interference with cellular processes.
Direcciones Futuras
There are several future directions for 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione research, including the development of new synthesis methods, the exploration of new scientific applications, and the investigation of its mechanism of action. New synthesis methods can lead to improved yields, purity, and scalability of 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione, making it more accessible for various applications. The exploration of new scientific applications, such as drug delivery, biosensors, and tissue engineering, can lead to the development of new technologies and therapies. The investigation of the mechanism of action of 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione can lead to a better understanding of its biochemical and physiological effects, leading to improved therapeutic strategies.
Aplicaciones Científicas De Investigación
2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione has shown potential in several scientific applications, including drug delivery, biosensors, and tissue engineering. In drug delivery, 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione has been used as a carrier for various drugs, including doxorubicin, paclitaxel, and curcumin. Studies have shown that 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione can enhance drug solubility, stability, and bioavailability, leading to improved therapeutic efficacy. In biosensors, 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione has been used as a sensing material for the detection of various analytes, including glucose, cholesterol, and hydrogen peroxide. 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione-based biosensors have shown high sensitivity, selectivity, and stability, making them suitable for various diagnostic applications. In tissue engineering, 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione has been used as a scaffold material for the regeneration of bone, cartilage, and nerve tissues. 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione-based scaffolds have shown excellent biocompatibility, biodegradability, and mechanical properties, making them promising for various tissue engineering applications.
Propiedades
IUPAC Name |
2,2-dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4SSi/c1-3-5-7-9-11-13-19-28(20-14-12-10-8-6-4-2)25-21(23)15-17-27-18-16-22(24)26-28/h3-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHZESBRJJVJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si]1(OC(=O)CCSCCC(=O)O1)CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993466 | |
| Record name | 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione | |
CAS RN |
7260-16-4 | |
| Record name | NSC67010 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



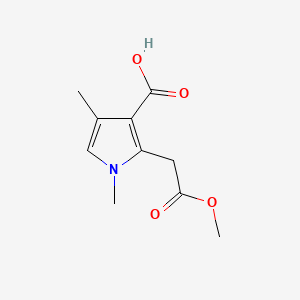
![4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester](/img/structure/B3056511.png)
![[3-(Hydroxymethyl)-1-oxa-4-azaspiro[4.4]nonan-3-yl]methanol](/img/structure/B3056514.png)

